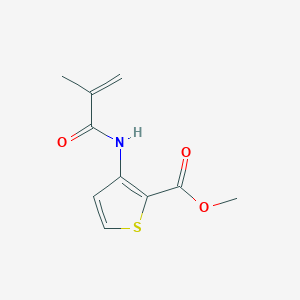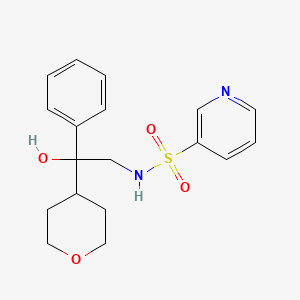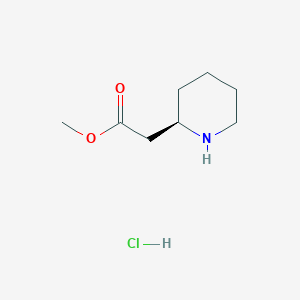
Methyl 3-(methacryloylamino)-2-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 3-(methacryloylamino)-2-thiophenecarboxylate, also known as MMT, is a synthetic organic compound that has recently been gaining attention in the scientific research community due to its potential applications in various fields. It is a water-soluble monomer that can be used as a building block for the synthesis of polymers with a wide range of properties. MMT has been found to be useful in the synthesis of polymers with improved mechanical, thermal, and chemical properties compared to traditional polymers. Additionally, MMT has been found to possess a number of biological properties, such as anti-inflammatory, antioxidant, and antimicrobial activities, which makes it a promising candidate for use in pharmaceutical and medical applications.
Scientific Research Applications
Polymer and Material Science
Conducting Polymers : The synthesis and properties of conducting graft copolymers, including those related to thiophene-functionalized methacrylate monomers like 3-methylthienyl methacrylate, have been studied. These materials are relevant for electronic and optoelectronic applications due to their unique conducting properties (Çırpan et al., 2002).
Biocompatible Copolymers : Research on biocompatible block copolymers has led to the development of materials with clinically proven benefits for biomedical applications. These copolymers, synthesized via atom transfer radical polymerization, show promise in various medical devices and implants (Ma et al., 2003).
Photopolymerization : The use of specific initiators for the photopolymerization of methyl methacrylate has been explored, showcasing potential applications in creating polymers under light irradiation conditions. This process offers a route to synthesize materials with tailored properties for coatings and adhesives (Maroulis et al., 1994).
Drug Delivery Systems
- Colon-Specific Drug Delivery : Azo polymers incorporating methacrylate units have been investigated for their potential in colon-specific drug delivery systems. The incorporation of azo compounds allows these materials to be degraded by intestinal bacteria, releasing drugs specifically in the large intestine (Mooter et al., 1992).
Environmental and Analytical Chemistry
- Soil Degradation Studies : The microbial degradation of thifensulfuron methyl, a molecule containing the thiophenecarboxylate moiety, has been studied in agricultural soils. This research provides insights into the environmental fate and breakdown of thiophene-based herbicides (Brown et al., 1997).
properties
IUPAC Name |
methyl 3-(2-methylprop-2-enoylamino)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3S/c1-6(2)9(12)11-7-4-5-15-8(7)10(13)14-3/h4-5H,1H2,2-3H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDHDWIRRAUHLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NC1=C(SC=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-chloro-N-(3,5-dimethoxyphenyl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2584710.png)


![N-(1-cyano-3-methylbutyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]acetamide](/img/structure/B2584713.png)




![3-{[7-chloro-3-(morpholinocarbonyl)-4,4-dioxo-4lambda~6~,1,2-benzothiadiazin-1(4H)-yl]methyl}benzonitrile](/img/structure/B2584724.png)
![Ethyl 7-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)-2-oxa-7-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2584725.png)
![N-[2-hydroxy-3-(2,4,6-trimethylphenoxy)propyl]-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B2584726.png)


![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2584731.png)